molecular formula C16H18F2N2O2 B11162340 1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162340
M. Wt: 308.32 g/mol
InChI Key: JATMNEVPEQDUNC-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a difluorophenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-cyclopentyl-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H18F2N2O2

Molecular Weight

308.32 g/mol

IUPAC Name

1-cyclopentyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18F2N2O2/c17-11-5-6-14(13(18)8-11)19-16(22)10-7-15(21)20(9-10)12-3-1-2-4-12/h5-6,8,10,12H,1-4,7,9H2,(H,19,22)

InChI Key

JATMNEVPEQDUNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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